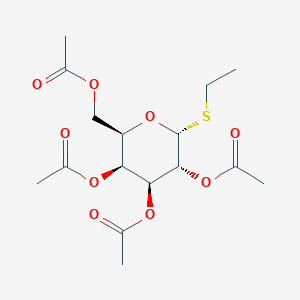

Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiogalactopyranoside is a reagent used for the preparation of galactosides . It is a substrate analog for beta-D-galactosidase, enabling the detection and study of enzyme kinetics . This compound is widely employed in the development and validation of novel drugs targeting lysosomal storage diseases, such as Gaucher’s disease .

Synthesis Analysis

The title compound was obtained as the major product by the reaction of 1,2,3,4,6-penta-O-acetyl-*-D-glucopyranose with ethyl mercaptan in the presence of BF3.·.Et2O in CH2Cl2 as solvent . It assumes a pivotal role as an invaluable intermediate in the intricate process of synthesizing potential drugs, targeting an array of debilitating diseases .Molecular Structure Analysis

The molecular formula of Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiogalactopyranoside is C16H24O9S . Its average mass is 392.421 Da and its monoisotopic mass is 392.114105 Da . Through its acetylated configuration, this compound significantly enhances the efficacy and precision of galactosidase activity evaluation .Chemical Reactions Analysis

Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiogalactopyranoside is a fundamental compound in the field of biomedicine, assuming a pivotal role as a substrate in enzymatic assays, enabling the detection and quantification of substrates associated with lactose metabolism . It has diverse applications, including in enzymatic studies and as a glycosyl donor.Physical And Chemical Properties Analysis

The molecular formula of Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiogalactopyranoside is C16H24O9S . Its average mass is 392.421 Da and its monoisotopic mass is 392.114105 Da .科学的研究の応用

Application 1: Biomedicine

Specific Scientific Field

Biomedicine

Summary of the Application

Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside is a fundamental compound in the field of biomedicine . It plays a pivotal role as a substrate in enzymatic assays .

3. Methods of Application or Experimental Procedures: The compound is used as a substrate in enzymatic assays . The specific methods of application or experimental procedures would depend on the particular enzymatic assay being conducted.

Results or Outcomes

The use of this compound enables the detection and quantification of substrates associated with lactose metabolism .

Application 2: Polymer Chemistry

Specific Scientific Field

Polymer Chemistry

Summary of the Application

Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside is used in the synthesis of polymers . Specifically, it is used in the synthesis of poly (vinyl acetate), poly ( (1-O- (vinyloxy) ethyl-2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside) and amorphous poly (lactic acid) .

3. Methods of Application or Experimental Procedures: The compound is used in the synthesis of these polymers . The specific methods of application or experimental procedures would depend on the particular polymer being synthesized.

Results or Outcomes

These polymers are the most CO2-soluble oxygenated hydrocarbon-based polymers .

Application 3: Nanoparticle Fabrication

Specific Scientific Field

Nanotechnology

Summary of the Application

Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside is used in the fabrication of poly (lactic-co-glycolic acid) (PLGA) nanoparticles . These nanoparticles are used for efficient and prospective in vivo metabolic processing .

3. Methods of Application or Experimental Procedures: The compound is loaded into PLGA nanoparticles using two methods: single emulsion solvent evaporation and the nanoprecipitation method . An augmented method for collecting nanoparticles using molecular weight (MW)-dependent centrifugal filters is also described .

Results or Outcomes

The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size . Preliminary in vivo studies showed poor engineering of cardiac glycoproteins, suggesting that Ac42AzGlc-loaded nanoparticles could improve bioavailability and efficient metabolic engineering .

Application 4: Organic Condensation Reagent

Specific Scientific Field

Organic Chemistry

Summary of the Application

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide, a derivative of Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside, is used as an organic condensation reagent .

3. Methods of Application or Experimental Procedures: This compound is used in chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .

Results or Outcomes

The use of this compound enables the synthesis of complex polysaccharide structures .

Application 6: Synthesis of Oxygenated Hydrocarbon-based Polymers

Summary of the Application

Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside is used in the synthesis of poly (vinyl acetate), poly ( (1-O- (vinyloxy) ethyl-2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside) and amorphous poly (lactic acid) .

将来の方向性

特性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-LYYZXLFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B43675.png)